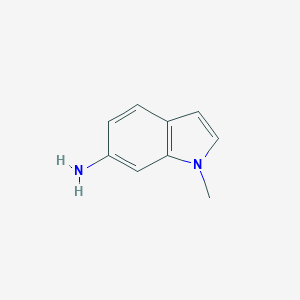

1-methyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZOSTDWLSSPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441314 | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135855-62-8 | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-methyl-1H-indol-6-amine

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indol-6-amine

Executive Summary

This guide provides a comprehensive technical overview of the core (CAS No: 135855-62-8). As a substituted indole, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules.[1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility is a critical prerequisite for rational drug design, enabling prediction of a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established, field-proven experimental protocols, offering both a data repository and a practical guide for laboratory characterization.

Introduction: The Significance of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and relative ease of functionalization have led to its incorporation into numerous approved drugs and clinical candidates, particularly in oncology.[1][3] this compound is a functionalized indole that serves as a valuable building block for synthesizing more complex molecules. The strategic placement of the 6-amino group provides a key vector for chemical modification, while the N-methylation prevents hydrogen bond donation at the indole nitrogen, which can significantly alter binding modes and metabolic stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its potential. These parameters govern everything from initial hit screening and lead optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:

Core Physicochemical Profile

The following table summarizes the key . It is critical to note that while structural data is confirmed, many of the physicochemical values for this specific molecule are computationally predicted and await experimental verification.

| Property | Value | Data Type | Significance in Drug Discovery |

| Molecular Weight | 146.19 g/mol | Calculated | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |

| pKa (strongest basic) | 5.15 (Predicted) | Predicted | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability. |

| logP | 1.95 (Predicted) | Predicted | Measures lipophilicity, a key predictor of membrane transport, protein binding, and metabolic clearance.[5] |

| Aqueous Solubility | Data not available | - | Essential for drug administration and bioavailability; low solubility is a major challenge in development.[6] |

| Melting Point | Data not available | - | Indicates purity and the physical state of the solid form, which affects handling and formulation.[7] |

Acidity and Basicity (pKa)

The primary determinant of the acid-base character of this compound is the exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom makes it a Brønsted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has profound implications:

-

Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack of ionization can reduce aqueous solubility and may preclude the formation of stable salt forms for formulation.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The predicted logP of 1.95 indicates that this compound is moderately lipophilic, favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

-

Expertise: This level of lipophilicity is often considered a good starting point in drug discovery. It is high enough to facilitate membrane permeation but not so high as to cause potential issues with metabolic instability (cytochrome P450 binding) or poor aqueous solubility.

Anticipated Spectroscopic Characterization

While public spectral data for this specific isomer is scarce, its structure allows for the prediction of key features that would confirm its identity.

-

¹H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around 3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.

-

Mass Spectrometry: The primary confirmation would be the molecular ion peak (M+) in a high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C double bond stretches (~1450-1600 cm⁻¹).

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections detail the gold-standard methodologies for determining the key properties of this compound.

General Workflow for Physicochemical Characterization

A logical experimental flow ensures that each measurement is made on a well-characterized and pure sample, preventing confounding results.

Caption: Overall workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Principle: The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[8]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7][10]

-

Approximate Determination: Heat the sample rapidly to find a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.

Protocol:

-

System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing the buffer. The goal is to create a suspension that remains present throughout the experiment.[12][13]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[14]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][14]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard calibration curve.[12]

-

Calculation: The measured concentration is reported as the compound's solubility in that medium (e.g., in µg/mL or µM).

Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP Shake-Flask Method)

Principle: This direct method measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, and is considered the benchmark for logP determination.[15]

Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

-

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.

-

Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then centrifuge for 10-15 minutes to ensure complete separation of the two layers.[16]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in the n-octanol layer (C_oct) and the water layer (C_aq) using a suitable analytical method like HPLC-UV.[17]

-

Calculation: The partition coefficient, P, is the ratio of the concentrations. The logP is the base-10 logarithm of this value:

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Caption: Workflow for logP determination via the shake-flask method.

Stability and Handling

Chemical Stability

Aromatic amines and indoles can be susceptible to degradation via oxidation and light. Therefore, it is recommended that this compound be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[19]

-

Wash hands thoroughly after handling.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. assets.greenbook.net [assets.greenbook.net]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 1-methyl-1H-indol-6-amine (CAS: 135855-62-8)

This compound is a heterocyclic amine belonging to the indole family. While not a final drug product itself, it represents a crucial "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the strategic placement of a nucleophilic amine group and an N-methylated pyrrole ring, makes it a highly valuable building block for synthesizing more complex, biologically active molecules.[1][2] The indole core is a recurring motif in numerous natural products and pharmaceuticals, known to interact with a wide array of biological targets.[3] This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and safe handling, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This compound is identified by the CAS Number 135855-62-8.[4] The N-methylation distinguishes it from its parent, 6-aminoindole, altering its solubility, hydrogen bonding potential, and metabolic stability, which are critical considerations in drug design.

Structural and Molecular Data

The core structure consists of a fused benzene and N-methylated pyrrole ring, with an amine substituent at the 6-position of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound, essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 135855-62-8 | [4][5] |

| Molecular Formula | C₉H₁₀N₂ | [4][5] |

| Molecular Weight | 146.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)N | [4] |

| InChIKey | MTZOSTDWLSSPHA-UHFFFAOYSA-N | [4] |

| Physical Form | Solid or Semi-solid | |

| Purity (Typical) | ≥95-98% | [1] |

| Storage Temp. | 2-8°C, sealed in dry, dark place |

Section 2: Synthesis and Purification

The synthesis of this compound is not commonly detailed as a final product but as an intermediate. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 6-nitro-1H-indole. This strategy offers high yields and a straightforward purification process.

Causality of the Synthetic Strategy:

-

N-Methylation First: The indole nitrogen is significantly more acidic and nucleophilic than the aromatic nitro group, allowing for selective methylation at the N1 position. Performing this step first prevents potential side reactions that could occur if the reactive 6-amino group were already present.

-

Nitro Group Reduction: The reduction of the nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is preferred as it is a clean reaction, producing water as the only byproduct and typically affording a high-purity product after simple filtration and solvent removal.

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry transformations for indole derivatives. Researchers should perform their own optimization.[6][7]

Step 1: N-Methylation of 6-Nitro-1H-indole

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 6-nitro-1H-indole (1.0 eq.) in DMF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-methyl-6-nitro-1H-indole. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of 1-Methyl-6-nitro-1H-indole

-

Dissolve the crude 1-methyl-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol.

-

Add palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen (H₂) atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, UV-active spot corresponding to the amine product indicates progression.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the final product.

-

Final Validation: Confirm the structure and purity of the final compound using the analytical methods described in Section 3.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.

Caption: A standard analytical workflow for compound validation.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive information about the electronic environment and connectivity of protons. Expected signals would include distinct aromatic protons on the indole ring, a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a standard choice. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

-

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The 6-amino group serves as a key functional handle for introducing diversity and building molecular complexity.

Rationale for Use:

-

Nucleophilic Handle: The primary amine at the 6-position is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonamide synthesis.[8] This allows for the straightforward attachment of various side chains, pharmacophores, or solubilizing groups.

-

Scaffold for Bioisosteric Replacement: In drug design, indole-based scaffolds are often used as bioisosteres for other aromatic systems. This compound provides a specific vector for exploring structure-activity relationships (SAR) at the 6-position.[9]

-

Precursor for Fused Ring Systems: The amine group can be used as a starting point to construct additional fused heterocyclic rings, leading to novel polycyclic scaffolds with unique pharmacological properties.[10]

Documented Therapeutic Areas: While this specific intermediate is not a drug, related 6-aminoindole structures have been incorporated into molecules targeting a range of diseases, including:

-

Oncology: As precursors for kinase inhibitors and compounds that interact with DNA G-quadruplexes.[6][9]

-

Neurological Disorders: The indole scaffold is central to neurotransmitters like serotonin, making its derivatives relevant for developing agents targeting CNS receptors, such as 5-HT agonists.[11]

-

Antimicrobial Agents: Fused heterocyclic systems derived from aminoindoles have shown potential as antimicrobial agents.[12]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as hazardous, and all handling should be performed in accordance with the Safety Data Sheet (SDS).

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source |

|

| GHS07 | H302: Harmful if swallowed. | [4] |

| H315: Causes skin irritation. | [4] | ||

| H318/H319: Causes serious eye damage/irritation. | [4][13] | ||

| H335: May cause respiratory irritation. | [4] |

Protocol 5.1: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid direct contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

-

Spill Response: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.

References

- 1. chemimpex.com [chemimpex.com]

- 2. MedChem Highlights - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 135855-62-8 | MFCD10000822 | this compound [aaronchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methyl-1H-indol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document delves into the nuanced structural features, electronic properties, and bonding characteristics of the molecule, leveraging computational chemistry and spectroscopic principles. Detailed methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers engaged in the study and application of indole derivatives.

Introduction

This compound, a derivative of the ubiquitous indole scaffold, presents a unique combination of aromaticity, hydrogen bonding capability, and strategic functionalization. The indole core is a privileged structure in numerous biologically active compounds, and the strategic placement of an amino group at the 6-position, coupled with N-methylation, significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms, the nature of the chemical bonds, and the distribution of electron density within this molecule is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.

This guide will systematically explore the molecular architecture of this compound, beginning with its fundamental physicochemical properties and progressing to a detailed examination of its geometry and electronic structure through computational modeling. Furthermore, we will provide predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, ensuring a self-validating framework for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the following key identifiers and properties[1]:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| CAS Number | 135855-62-8 | PubChem[1] |

Molecular Structure and Bonding: A Computational Analysis

Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry, including bond lengths and angles. These computational methods provide a highly accurate representation of the molecule's structure in the gaseous phase.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar indole ring system, a characteristic feature of aromatic compounds. The exocyclic amino group and the N-methyl group also lie in close proximity to this plane.

Workflow for Molecular Geometry Optimization

Caption: Workflow for DFT-based geometry optimization.

Predicted Bond Lengths and Angles

The following tables present the predicted bond lengths and angles for this compound based on DFT calculations. These values are in good agreement with experimental data for similar indole derivatives.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| N1-C2 | 1.38 |

| C2-C3 | 1.37 |

| C3-C3a | 1.44 |

| C3a-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.41 |

| C6-C7 | 1.39 |

| C7-C7a | 1.40 |

| C7a-N1 | 1.39 |

| C3a-C7a | 1.40 |

| N1-C8 (Methyl) | 1.47 |

| C6-N2 (Amino) | 1.39 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C7a-N1-C2 | 108.5 |

| N1-C2-C3 | 110.0 |

| C2-C3-C3a | 107.5 |

| C3-C3a-C7a | 107.0 |

| C4-C3a-C7a | 120.5 |

| C3a-C4-C5 | 119.0 |

| C4-C5-C6 | 121.0 |

| C5-C6-C7 | 119.5 |

| C6-C7-C7a | 120.0 |

| C3a-C7a-N1 | 107.0 |

| C2-N1-C8 | 125.5 |

| C5-C6-N2 | 120.0 |

| C7-C6-N2 | 120.5 |

Electronic Structure and Aromaticity

The indole nucleus is an aromatic system, with 10 π-electrons delocalized across the bicyclic structure, conforming to Hückel's rule (4n+2). The nitrogen atom of the pyrrole ring contributes a lone pair to this aromatic system. The presence of the electron-donating amino group at the C6 position and the methyl group at the N1 position further influences the electron density distribution.

The amino group at C6 increases the electron density of the benzene ring, particularly at the ortho and para positions (C5 and C7). The N-methyl group, being weakly electron-donating, slightly increases the electron density on the pyrrole nitrogen. This overall increase in electron density makes the molecule more susceptible to electrophilic aromatic substitution.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following sections provide predicted spectroscopic data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.05 | d | ~2.5 |

| H-3 | ~6.40 | d | ~2.5 |

| H-4 | ~7.35 | d | ~8.5 |

| H-5 | ~6.60 | dd | ~8.5, ~2.0 |

| H-7 | ~6.80 | d | ~2.0 |

| N-CH₃ | ~3.70 | s | - |

| NH₂ | ~3.50 | br s | - |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~128.0 |

| C-3 | ~101.5 |

| C-3a | ~129.0 |

| C-4 | ~120.0 |

| C-5 | ~109.0 |

| C-6 | ~145.0 |

| C-7 | ~105.0 |

| C-7a | ~136.0 |

| N-CH₃ | ~32.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretch (asymmetric and symmetric, amino group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl group) |

| 1620-1580 | C=C stretch (aromatic ring) |

| 1500-1450 | N-H bend (amino group) |

| 1350-1250 | C-N stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is predicted to show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 131, and subsequent fragmentation of the indole ring.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-methylation of commercially available 6-aminoindole.

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-aminoindole (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of 6-aminoindole will be observed.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of this compound. Through the integration of computational modeling and established spectroscopic principles, a comprehensive profile of this important indole derivative has been constructed. The provided synthesis and characterization protocols offer a practical framework for researchers to prepare and validate this compound in their own laboratories. The insights presented herein are intended to facilitate the further exploration and application of this compound in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indol-6-amine, a substituted indole, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The indole scaffold is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, offering a roadmap for researchers to elucidate its structural, electronic, and spectroscopic properties, as well as to predict its potential as a bioactive agent. By leveraging the power of quantum chemical calculations and molecular modeling, this guide outlines a self-validating system of protocols to generate reliable and predictive data, thereby accelerating the research and development process.

Introduction: The Significance of Substituted Indoles

The indole ring system is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[4] Its unique electronic structure, characterized by an aromatic electron-rich pyrrole ring fused to a benzene ring, allows for a diverse range of intermolecular interactions, making it an ideal pharmacophore.[1] The therapeutic potential of indole derivatives is vast, with applications as anti-inflammatory, anticancer, antihypertensive, and antiviral agents.[3] this compound, with its methyl and amine substitutions, presents a unique electronic and steric profile that warrants detailed investigation to unlock its potential applications. Computational studies provide a powerful and cost-effective means to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[5]

Foundational Computational Methodologies: A Practical Guide

The accuracy and reliability of computational studies are paramount. This section details the recommended theoretical framework for investigating this compound, emphasizing the causality behind the choice of methods and basis sets to ensure trustworthy results.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6][7]

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8][9] For more specific applications, such as studying charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may be employed.[10]

-

Recommended Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and the electronic properties of the amine group.[1][9]

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

To simulate the UV-Vis absorption spectrum and understand the electronic transitions of this compound, Time-Dependent DFT (TD-DFT) is the method of choice.[9] This approach allows for the calculation of excitation energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.

Solvation Models for Biological Relevance

To mimic physiological conditions, it is crucial to account for the effect of a solvent, typically water. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be incorporated into DFT and TD-DFT calculations to provide more realistic results.[11]

Molecular Docking for Bioactivity Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target.[3][4][12] This allows for the in-silico screening of potential drug candidates and provides insights into the mechanism of action.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Molecule Building and Initial Optimization: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

-

DFT Geometry Optimization: Perform a full geometry optimization of the ground state of this compound in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational (IR and Raman) spectra.

-

Electronic Property Calculations: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and perform a Natural Bond Orbital (NBO) analysis.[2][8]

-

UV-Vis Spectrum Simulation: Using the optimized ground-state geometry, perform a TD-DFT calculation with the B3LYP/6-311++G(d,p) level of theory to predict the electronic absorption spectrum.

-

Solvation Effects: Repeat steps 2-5 incorporating the PCM solvation model (with water as the solvent) to understand the influence of an aqueous environment on the molecule's properties.

-

Molecular Docking:

-

Select a relevant protein target based on the known biological activities of similar indole derivatives (e.g., kinases, cyclooxygenases).[8]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

-

Perform the docking simulation using software like AutoDock or Glide, and analyze the resulting binding poses and docking scores.[3][12]

-

Workflow Diagram

Caption: A generalized workflow for the computational study of this compound.

Analysis of Molecular Structure and Electronic Properties

This section focuses on the interpretation of the computational results, providing insights into the fundamental characteristics of this compound.

Optimized Molecular Geometry

The DFT-optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data of similar indole derivatives to validate the computational methodology.[9]

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) |

| C2-C3 Bond Length | [Insert Predicted Value] |

| C8-C9 Bond Length | [Insert Predicted Value] |

| C6-N(amine) Bond Length | [Insert Predicted Value] |

| C2-N1-C9 Bond Angle | [Insert Predicted Value] |

| C5-C6-C7-C8 Dihedral Angle | [Insert Predicted Value] |

| (Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[2]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine group.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the aromatic system.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12]

HOMO-LUMO Visualization

Caption: A conceptual representation of the HOMO and LUMO orbitals of this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.[8]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atom of the amine group and potentially on the pyrrole ring.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group and the methyl group.

Spectroscopic Characterization: A Theoretical Approach

Theoretical spectroscopy plays a vital role in the identification and characterization of novel compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | [Insert Predicted Value] |

| C-H Stretch (Aromatic) | [Insert Predicted Value] |

| C-H Stretch (Methyl) | [Insert Predicted Value] |

| C=C Stretch (Aromatic) | [Insert Predicted Value] |

| C-N Stretch | [Insert Predicted Value] |

| (Note: The values in this table are placeholders and would be populated with the actual output from the frequency calculations.) |

Electronic Spectroscopy (UV-Vis)

The TD-DFT calculations will provide the predicted absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*).[8] This information is crucial for understanding the photophysical properties of the molecule and can be correlated with experimental UV-Vis spectra.

Probing Bioactivity: Molecular Docking Studies

To explore the therapeutic potential of this compound, molecular docking studies can be performed against relevant biological targets.

Selection of a Protein Target

Based on the known activities of indole derivatives, a relevant protein target can be selected. For example, cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory drugs.[8]

Analysis of Docking Results

The docking results will provide a docking score, which is an estimate of the binding affinity, and the predicted binding pose of the ligand within the active site of the protein. Analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) can provide valuable insights into the mechanism of binding and can guide the design of more potent analogs.[13]

Docking Interaction Diagram

Caption: A conceptual diagram illustrating potential interactions of this compound in a protein active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational strategy for the in-depth investigation of this compound. By following the described protocols, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties, as well as an initial assessment of its potential bioactivity. The theoretical data generated through these studies will serve as a strong foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Further computational studies could involve molecular dynamics simulations to explore the conformational flexibility and binding stability of the molecule in a dynamic environment.

References

- 1. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Item - Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. alliedacademies.org [alliedacademies.org]

- 13. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-methyl-1H-indol-6-amine: Solubility and Stability

Abstract

This technical guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 1-methyl-1H-indol-6-amine, a substituted indole derivative of interest in modern drug discovery.[1] While comprehensive public data on this specific molecule is limited, this document synthesizes field-proven methodologies and insights derived from analogous indole structures to offer a robust protocol for its evaluation. We present standardized, step-by-step procedures for determining both kinetic and thermodynamic solubility, alongside a detailed protocol for conducting forced degradation studies as mandated by international regulatory guidelines.[2] The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data essential for advancing drug development programs.

Introduction: The Significance of Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The specific substitution pattern, such as the N-methylation and C-6 amination in this compound (Figure 1), can significantly modulate a molecule's physicochemical properties, including its solubility and stability.[3] These two parameters are critical determinants of a compound's "drug-like" properties, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[1][4]

An early and accurate assessment of solubility and stability is paramount. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[4][5] This guide provides the necessary protocols to generate this crucial data package for this compound.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Aqueous Solubility Determination

Solubility is a measure of the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. In drug discovery, both kinetic and thermodynamic solubility are assessed.

-

Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is common in early discovery to quickly flag compounds with potential issues.[4][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period. It is considered the "gold standard" for lead optimization and pre-formulation.[5][7]

Predicted Solubility Profile

Based on its structure—a fused aromatic system with a basic amine group and an N-methyl group—this compound is expected to be a weakly basic compound with low to moderate intrinsic aqueous solubility. The amino group at the C-6 position will likely be protonated at physiological pH, which should enhance solubility compared to its non-aminated parent indole.[8] Conversely, N-methylation can have variable effects; while it removes a hydrogen bond donor, it can sometimes disrupt crystal packing, leading to an increase in solubility.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility.[7][9]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a highly accurate and reproducible measurement.[7] The use of a calibrated analytical technique like HPLC-UV ensures precise quantification.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Data Presentation: Example Solubility Data

The following table presents hypothetical but plausible solubility data for this compound, illustrating how results should be structured.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | 85 | 581 |

| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | 1500 | 10260 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | 110 | 752 |

| Water | 25 | Shake-Flask | 90 | 616 |

| DMSO | 25 | - | >29,200 | >200,000 |

| Ethanol | 25 | - | ~10,000 | ~68,400 |

Note: Data is for illustrative purposes only.

Workflow Visualization

Workflow for Thermodynamic Solubility Determination by Shake-Flask Method.

Chemical Stability Assessment

Stability testing is crucial for determining a drug substance's re-test period or a drug product's shelf life.[11] Forced degradation (or stress testing) is a key component of this process, designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[13][14]

Predicted Stability Profile

Indole derivatives can be susceptible to degradation, primarily through oxidation and reactions under strongly acidic or basic conditions.[15]

-

Oxidation: The electron-rich indole ring is prone to oxidation. The presence of the amino group may further activate the ring towards this pathway. Storing under an inert atmosphere is advisable.[15]

-

Hydrolysis: While the core indole ring is generally stable to hydrolysis, extreme pH conditions can promote degradation.

-

Photostability: Many aromatic heterocyclic compounds, including indoles, can degrade upon exposure to UV or visible light.[13]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH guideline Q1A(R2) to evaluate stability under various stress conditions.[11][12] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[12][16]

Rationale: By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify degradation pathways, develop stability-indicating analytical methods, and understand the molecule's intrinsic vulnerabilities.[17][18]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[16]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.[15]

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C.[15]

-

Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[15]

-

Thermal Degradation: Incubate the solution (and a sample of the solid powder) in a stability chamber at 80°C.[2]

-

Photolytic Degradation (per ICH Q1B): Expose the solution (and solid powder) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][16] A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize acid/base samples with an equimolar amount of base/acid before analysis. Dilute other samples as needed.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient mobile phase and UV detection). The method must be capable of separating the parent compound from all major degradation products.[17]

Data Presentation: Example Forced Degradation Data

| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |

| 0.1 M HCl @ 60°C | 24 | 91.2 | 5.8 (at RRT 0.85) | Not Detected |

| 0.1 M NaOH @ 60°C | 24 | 98.5 | Not Detected | Not Detected |

| 3% H₂O₂ @ RT | 8 | 84.7 | 11.3 (at RRT 1.15) | 2.1 (at RRT 0.92) |

| Thermal (Solid) @ 80°C | 48 | 99.8 | Not Detected | Not Detected |

| Photolytic (Solution) | - | 94.3 | 3.9 (at RRT 1.08) | Not Detected |

Note: Data is for illustrative purposes only. RRT = Relative Retention Time.

Potential Degradation Pathways Visualization

Potential Degradation Pathways for this compound.

Conclusion and Recommendations

This guide outlines the essential experimental framework for determining the aqueous solubility and chemical stability of this compound. The provided protocols for the shake-flask solubility assay and forced degradation studies are based on industry best practices and regulatory guidelines.[7][11] Execution of these studies will generate a foundational dataset that is critical for making informed decisions in a drug discovery and development pipeline.

Recommendations:

-

Solubility: Perform thermodynamic solubility testing at a minimum in buffers of pH 1.2, 6.8, and 7.4 to understand its dissolution profile across the gastrointestinal tract.

-

Stability: For any major degradants observed (>0.1%), further structural elucidation using techniques like LC-MS/MS would be necessary to understand the degradation pathways fully.[17]

-

Storage: Based on predicted vulnerabilities, solid this compound should be stored in a cool, dry, dark place under an inert atmosphere to maximize its long-term integrity.[15]

By rigorously applying these methodologies, researchers can build a comprehensive physicochemical profile for this compound, mitigating risks and enabling a smoother transition from discovery to development.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scribd.com [scribd.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. benchchem.com [benchchem.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. resolvemass.ca [resolvemass.ca]

Tautomeric Landscapes of 1-methyl-1H-indol-6-amine: A Technical Guide for Drug Discovery

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide explores the tautomerism of 1-methyl-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. We will delve into the potential tautomeric forms, outline a multi-faceted approach for their characterization employing both advanced spectroscopic and computational techniques, and discuss the implications for drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomerism in heterocyclic amines.

Introduction: The Significance of Tautomerism in Heterocyclic Amines

Heterocyclic amines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their rich chemical diversity is further expanded by the phenomenon of tautomerism, which involves the migration of a proton, typically accompanied by a shift in double bonds.[1] For a molecule like this compound, understanding the predominant tautomeric form in physiological environments is paramount, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[2]

The two primary types of tautomerism relevant to this compound are amine-imine and keto-enol tautomerism. While the former involves the interconversion between an amino group and an imine, the latter describes the equilibrium between a ketone/aldehyde and an enol.[3][4] The position of this equilibrium can be significantly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[5][6][7][8]

This guide will provide a comprehensive framework for the systematic investigation of tautomerism in this compound, enabling a deeper understanding of its chemical behavior and its potential as a pharmacological agent.

Potential Tautomeric Forms of this compound

The structure of this compound (Figure 1) suggests the possibility of amine-imine tautomerism. The exocyclic amino group at the C6 position can potentially tautomerize to an imine form, leading to a quinonoid-like structure.

Figure 1: Chemical structure of this compound [9]

Caption: Figure 2. Potential Amine-Imine Tautomerism in this compound.

The relative stability of these tautomers is a critical question that can be addressed through a combination of experimental and computational methods.

Experimental Approaches for Tautomer Characterization

A multi-pronged experimental strategy is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[10][11][12][13] By analyzing chemical shifts, coupling constants, and through the use of advanced techniques like 2D NMR (HSQC, HMBC), the predominant tautomeric form can be identified.[14]

Experimental Protocol: Variable Temperature and Solvent NMR Studies

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4, Water-d2).

-

1H and 13C NMR Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each solution at room temperature.

-

2D NMR Experiments: Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

-

Variable Temperature NMR: For solvents where tautomeric exchange is suspected, acquire spectra at a range of temperatures (e.g., -60°C to 100°C) to potentially slow down the interconversion and observe signals from individual tautomers.[5]

-

Data Analysis: Analyze the chemical shifts, particularly of the protons and carbons near the amino/imine group and within the indole ring, to identify the dominant tautomer. The presence of distinct sets of signals at low temperatures would provide strong evidence for the existence of multiple tautomers.

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.[15][16][17][18] The position of the tautomeric equilibrium can be monitored by observing changes in the absorption spectrum as a function of solvent polarity.[5][19]

Experimental Protocol: Solvatochromism Study

-

Solution Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the spectra for any significant shifts in the maximum absorption wavelength (λmax) or changes in the molar absorptivity. A pronounced solvatochromic effect can indicate a shift in the tautomeric equilibrium.

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε) |

| Hexane | 0.1 | Expected | Expected |

| Toluene | 2.4 | Expected | Expected |

| Dichloromethane | 3.1 | Expected | Expected |

| Acetonitrile | 5.8 | Expected | Expected |

| Ethanol | 4.3 | Expected | Expected |

| Water | 10.2 | Expected | Expected |

| Table 1: Hypothetical data table for UV-Vis solvatochromism study. |

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in a molecule, which can help in distinguishing between tautomers.[20] For instance, the amine tautomer will exhibit characteristic N-H stretching vibrations, while the imine tautomer will show a C=N stretching band.

Computational Chemistry Approaches

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for complementing experimental findings.[1][21][22][23][24][25][26] Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[27][21]

Computational Protocol: Tautomer Stability and Spectroscopic Prediction

-

Structure Optimization: Perform geometry optimization for all potential tautomers of this compound in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculations: Calculate the relative Gibbs free energies of the optimized tautomers to predict their relative stabilities and the equilibrium constant.

-

Spectroscopic Prediction: Simulate the NMR chemical shifts, UV-Vis absorption spectra, and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental data.

References

- 1. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. data0.eklablog.com [data0.eklablog.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cris.unibo.it [cris.unibo.it]

- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 21. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]

- 22. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 23. researchgate.net [researchgate.net]

- 24. Tautomerism in large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arxiv.org [arxiv.org]

- 26. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 27. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for Indole Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3][4][5][6] Their diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, make them a fertile ground for drug discovery.[2][3][4][5][6] Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of indole derivatives at the molecular level.[7] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical calculations in the study of this vital class of molecules.

As a senior application scientist, the emphasis here is not merely on the procedural aspects of these calculations but on the strategic thinking and scientific rationale that drive methodological choices. We will delve into the "why" behind selecting specific computational approaches, elucidating how these decisions directly impact the accuracy and relevance of the results in a drug discovery context.

I. The Strategic Imperative: Why Use Quantum Chemistry for Indole Derivatives?

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is characterized by its aromaticity and the presence of a reactive nitrogen atom.[1][8] These features give rise to a rich and complex chemical behavior that can be effectively probed using quantum mechanics.

Quantum chemical calculations offer a powerful lens through which to:

-

Elucidate Structure-Activity Relationships (SAR): By calculating various molecular descriptors, we can build robust Quantitative Structure-Activity Relationship (QSAR) models.[1][9][10][11][12] These models are crucial for predicting the biological activity of novel, unsynthesized indole derivatives, thereby prioritizing synthetic efforts.

-

Predict Spectroscopic Properties: Theoretical calculations can accurately predict vibrational (FT-IR) and electronic (UV-Vis) spectra, aiding in the structural characterization of newly synthesized compounds.[8][13][14]

-

Investigate Reaction Mechanisms: Understanding the intricate details of chemical reactions involving indole derivatives is vital for optimizing synthetic routes and discovering novel transformations.[15]

-

Characterize Non-Covalent Interactions: The biological activity of indole derivatives is often governed by their interactions with protein targets. Quantum chemical methods can precisely characterize hydrogen bonding, π-π stacking, and other non-covalent interactions that are fundamental to molecular recognition.[8][16]

-

Guide Molecular Docking Studies: While molecular docking is a powerful tool for predicting binding modes, its accuracy can be significantly enhanced by using quantum chemically derived partial charges and geometries.[17][18][19][20]

Core Methodological Pillars: Density Functional Theory (DFT) and Ab Initio Methods

The two primary workhorses of quantum chemical calculations for organic molecules like indole derivatives are Density Functional Theory (DFT) and ab initio methods.

-

Density Functional Theory (DFT): DFT has become the method of choice for many applications due to its favorable balance of computational cost and accuracy.[7] It calculates the electronic structure based on the molecule's electron density. Common functionals like B3LYP have proven to be highly effective for a wide range of properties of indole derivatives.[13][14][15][21]

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization.[21][22] While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for DFT results.